molecular formula C16H20N2OS2 B415664 5-[4-(Diethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 98885-42-8

5-[4-(Diethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B415664
CAS No.: 98885-42-8
M. Wt: 320.5g/mol
InChI Key: TWKOYFGTDBBTBN-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Diethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a diethylamino group, and a benzylidene moiety. It is often used in various chemical reactions and has significant potential in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Diethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-diethylaminobenzaldehyde with rhodanine derivatives. The reaction is usually carried out in the presence of a base such as sodium acetate or piperidine, under reflux conditions in a suitable solvent like ethanol or acetic acid . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Diethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine, often under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Various substituted thiazolidinone derivatives

Scientific Research Applications

5-[4-(Diethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Diethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its diethylamino group enhances its solubility and interaction with biological targets, while the thiazolidinone ring provides stability and structural diversity.

Properties

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS2/c1-4-17(5-2)13-9-7-12(8-10-13)11-14-15(19)18(6-3)16(20)21-14/h7-11H,4-6H2,1-3H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKOYFGTDBBTBN-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)N(CC)CC)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)N(CC)CC)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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